Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester
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Overview
Description
Preparation Methods
The synthesis of Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester involves multiple stepsThe final step involves the esterification with 2,2,3,3-tetrafluoropropanol under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester can be compared with similar compounds such as:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimido(1,2-a)benzimidazole derivatives: These compounds have the pyrimido(1,2-a)benzimidazole core structure but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
169132-76-7 |
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Molecular Formula |
C25H19F4N3O3S |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C25H19F4N3O3S/c26-23(27)25(28,29)15-35-36(33,34)18-12-10-16(11-13-18)20-14-22(17-6-2-1-3-7-17)32-21-9-5-4-8-19(21)30-24(32)31-20/h1-14,22-23H,15H2,(H,30,31) |
InChI Key |
PBLKVXUHCMJBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)S(=O)(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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